molecular formula C8H5Cl2NO2 B1434774 1-(2,5-Dichlorophenyl)-2-nitroethene CAS No. 1056473-63-2

1-(2,5-Dichlorophenyl)-2-nitroethene

Cat. No. B1434774
CAS RN: 1056473-63-2
M. Wt: 218.03 g/mol
InChI Key: RPUYLGLBIPICLY-ONEGZZNKSA-N
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Description

Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product .


Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .

Scientific Research Applications

Molecular Electronic Devices

Research demonstrated the use of a molecule with a nitroamine redox center, which is structurally similar to "1-(2,5-Dichlorophenyl)-2-nitroethene", in the active layer of an electronic device. This device showed negative differential resistance and a significant on-off peak-to-valley ratio, suggesting potential applications in molecular electronics and computing technologies (Jia Chen et al., 1999).

Synthesis of Urethanes from Nitroaromatic Compounds

Another study explored the reductive carbonylation of mono- and di-nitroaromatic compounds, including those structurally related to "1-(2,5-Dichlorophenyl)-2-nitroethene", using palladium complexes and potassium carbonate. This process yields urethanes, highlighting an application in chemical synthesis and material science (N. P. Reddy et al., 1994).

Structural and Crystallographic Studies

The structural analysis of compounds closely related to "1-(2,5-Dichlorophenyl)-2-nitroethene" has been conducted to understand their molecular configurations and interactions. For example, a study on 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole provided insights into the dihedral angles and hydrogen bonding patterns, contributing to the field of crystallography and molecular design (H. Fun et al., 2010).

Electrophilic and Nucleophilic Properties in Synthesis

Research into the electrophilic and nucleophilic properties of alpha-nitro ketones, which share reactivity characteristics with "1-(2,5-Dichlorophenyl)-2-nitroethene", has led to novel synthetic routes for compounds like 3-substituted 2-nitromethylenetetrahydrothiophene. These findings have implications for the development of probes and tools in biochemistry and pharmacology (Nanjing Zhang et al., 2004).

Green Chemistry and Synthesis

A study demonstrated an eco-friendly method for synthesizing 2-aryl-1,3,4-oxadiazoles from hydrazides and 1,1-dichloro-2-nitroethene, highlighting the importance of sustainable chemical processes. This research contributes to green chemistry by developing high-yield, water-based reactions without the need for catalysts (F.-J. Zhu et al., 2015).

Mechanism of Action

This is typically applicable to bioactive compounds and involves studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It also includes precautions to be taken while handling the compound .

properties

IUPAC Name

1,4-dichloro-2-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO2/c9-7-1-2-8(10)6(5-7)3-4-11(12)13/h1-5H/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUYLGLBIPICLY-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=C[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)/C=C/[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dichlorophenyl)-2-nitroethene

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-Dichlorophenyl)-2-nitroethene
Reactant of Route 2
1-(2,5-Dichlorophenyl)-2-nitroethene

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